molecular formula C11H16ClN5O3 B12457384 2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

2-{4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL}-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

Cat. No.: B12457384
M. Wt: 301.73 g/mol
InChI Key: PCCHVYNGFMEGIG-UHFFFAOYSA-N
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Description

Galidesivir hydrochloride is an antiviral compound that has shown broad-spectrum activity against various RNA viruses. It is an adenosine analog developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases. Initially intended as a treatment for hepatitis C, it has been repurposed for use against deadly filovirus infections such as Ebola virus disease and Marburg virus disease, as well as Zika virus and coronaviruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galidesivir hydrochloride involves the preparation of its core structure, which is an adenosine analog. The synthetic route typically includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the appropriate position on the pyrrolidine ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of galidesivir hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Galidesivir hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ammonium metavanadate, chromium trioxide, and potassium iodate in acidic conditions.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of galidesivir hydrochloride.

Scientific Research Applications

Galidesivir hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Galidesivir hydrochloride works by binding to viral RNA polymerase, where the natural nucleotide would bind. This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions, resulting in the premature termination of the elongating RNA strand . This mechanism disrupts viral RNA polymerase activity, effectively inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: Another adenosine analog with broad-spectrum antiviral activity.

    Favipiravir: A nucleoside analog used to treat influenza and investigated for COVID-19.

    Molnupiravir: An antiviral drug that induces mutagenesis in viral RNA.

Uniqueness of Galidesivir Hydrochloride

Galidesivir hydrochloride is unique due to its broad-spectrum antiviral activity and its ability to protect against multiple RNA viruses, including filoviruses, flaviviruses, and coronaviruses . Its efficacy in both in vitro and in vivo models, including non-human primates, highlights its potential as a versatile antiviral agent.

Properties

Molecular Formula

C11H16ClN5O3

Molecular Weight

301.73 g/mol

IUPAC Name

2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride

InChI

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H

InChI Key

PCCHVYNGFMEGIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl

Origin of Product

United States

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